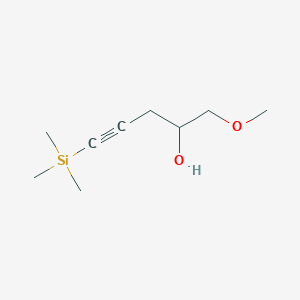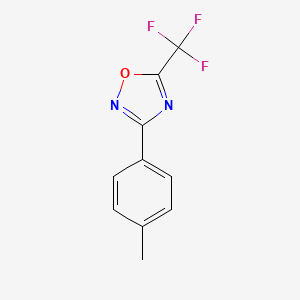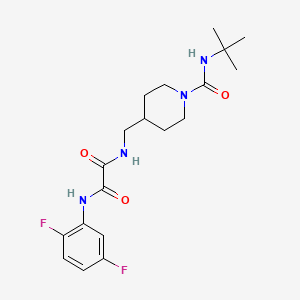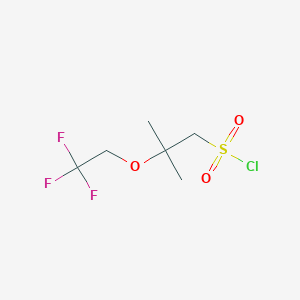
1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol, also known as 5-TRIMETHYLSILYL-4-PENTYN-1-OL, is a chemical compound with the molecular formula C8H16OSi and a molecular weight of 156.3 .
Physical And Chemical Properties Analysis
This compound has a density of 0.861 g/mL at 25 °C, a boiling point of 76 °C/15 mmHg (lit.), and a refractive index (n 20/D) of 1.457 .Wissenschaftliche Forschungsanwendungen
Ion-cyclotron Resonance Studies
The trimethylsilyl cation forms 1:1 adducts with both 2,2-dimethylpropan-1-ol and 1-methoxy-2,2-dimethylpropane, showcasing mechanisms involving 1,2-hydride transfer and a 1,4-transfer from a γ-carbon substituent. This research highlights the reactive behavior of trimethylsilyl cations in forming adducts and eliminating byproducts through specific mechanisms, contributing to the understanding of ion-cyclotron resonance processes and the chemical behavior of alkylsilyl ions (Trenerry, Blair, & Bowie, 1980).
Oxyallylation of Enoxysilanes
Research demonstrates the synthesis of trimethylsilyl (Z)-4-methoxy-6-oxoalk-2-enesulfinates through mixtures of 1-methoxybutadiene, trimethylsilyl enol ethers, SO2, and a Lewis acid catalyst. This method provides a stereoselective approach to synthesizing 4-methoxy-6-oxoalk-2-enyl methyl sulfones and 5-alkyl-4-methoxy-6-oxoalk-2-enyl methyl sulfones with 100% (Z) selectivity, offering insights into the development of novel synthetic routes and methodologies in organic chemistry (Deguin, Roulet, & Vogel, 1997).
Synthesis and Fluorescence Characterization of MEHPPV Oligomers
The synthesis of trimer, tetramer, and pentamer oligomers based on the poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEHPPV) polymer backbone has been achieved. Characterizing the fluorescence spectra, emission quantum yields, and lifetimes of these oligomers offers valuable insights into the effects of π conjugation length on optical properties, contributing to the development of advanced materials for optoelectronic applications (Tilley et al., 2011).
Regioselective Synthesis of Functionalized Diketoesters and Diketosulfones
The uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides allows for the direct synthesis of 3,5-diketoesters and 2,4-diketosulfones. This research opens up new avenues for the synthesis of functionalized compounds, showcasing a versatile method for preparing complex molecules not readily accessible by other synthetic routes (Rahn et al., 2008).
Synthesis, Gas Permeability, and Metal-induced Gelation of Poly(disubstituted Acetylene)s
The study focuses on the synthesis of high-molecular-weight polymers with specific functional groups and their unique properties, such as gas permeability and metal-induced gelation. This research contributes to the field of polymer science, particularly in the development of materials with potential applications in gas separation technologies and responsive materials (Sakaguchi et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxy-5-trimethylsilylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-11-8-9(10)6-5-7-12(2,3)4/h9-10H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFHUXBJAXWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)

![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2997896.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)
![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)
![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)
![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
